molecular formula C4D9I B1149290 2-IODOBUTANE-D9 CAS No. 1219795-41-1

2-IODOBUTANE-D9

Cat. No.: B1149290
CAS No.: 1219795-41-1
M. Wt: 193.07
InChI Key:
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Description

2-IODOBUTANE-D9 is a deuterated derivative of 2-iodobutane, where nine hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique isotopic properties, which make it valuable in various analytical and synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-IODOBUTANE-D9 can be synthesized through the iodination of 2-butanol-d9. The process typically involves the reaction of 2-butanol-d9 with iodine and phosphorus trichloride under controlled conditions to yield this compound. The reaction is as follows:

C4D9OH+I2+PCl3C4D9I+H3PO3+HCl\text{C}_4\text{D}_9\text{OH} + \text{I}_2 + \text{PCl}_3 \rightarrow \text{C}_4\text{D}_9\text{I} + \text{H}_3\text{PO}_3 + \text{HCl} C4​D9​OH+I2​+PCl3​→C4​D9​I+H3​PO3​+HCl

Industrial Production Methods: Industrial production of this compound involves similar iodination processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of stabilizers such as copper to prevent decomposition.

Chemical Reactions Analysis

Types of Reactions: 2-IODOBUTANE-D9 undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.

    Elimination Reactions: It can undergo elimination reactions to form alkenes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and sodium azide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetone.

    Elimination Reactions: Strong bases such as potassium tert-butoxide are used under heated conditions to promote the elimination of hydrogen iodide, forming butenes.

Major Products:

    Substitution Reactions: Depending on the nucleophile, products can include 2-butanol-d9, 2-butyl cyanide-d9, and 2-butyl azide-d9.

    Elimination Reactions: The major product is 2-butene-d9.

Scientific Research Applications

2-IODOBUTANE-D9 is widely used in scientific research due to its isotopic labeling. Applications include:

    Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.

    Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.

    Medicine: Utilized in the development of deuterated drugs, which can have improved metabolic stability and reduced toxicity.

    Industry: Applied in the synthesis of complex organic molecules and as a standard in nuclear magnetic resonance (NMR) spectroscopy.

Mechanism of Action

The mechanism of action of 2-IODOBUTANE-D9 in chemical reactions involves the cleavage of the carbon-iodine bond, which is facilitated by the presence of deuterium. The molecular targets and pathways depend on the specific reaction it undergoes. In nucleophilic substitution, the iodine atom is replaced by a nucleophile, while in elimination reactions, the iodine and a deuterium atom are removed to form a double bond.

Comparison with Similar Compounds

    2-IODOBUTANE: The non-deuterated version of 2-IODOBUTANE-D9.

    1-IODOBUTANE: An isomer with the iodine atom on the first carbon.

    2-BROMOBUTANE: A similar compound with a bromine atom instead of iodine.

Uniqueness: this compound is unique due to its deuterium content, which provides distinct advantages in research applications, such as reduced background signals in NMR spectroscopy and enhanced stability in metabolic studies.

Properties

CAS No.

1219795-41-1

Molecular Formula

C4D9I

Molecular Weight

193.07

Synonyms

2-IODOBUTANE-D9

Origin of Product

United States

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